![molecular formula C8H6ClNO B175095 3-Cloro-5-metilbenzo[d]isoxazol CAS No. 196708-35-7](/img/structure/B175095.png)

3-Cloro-5-metilbenzo[d]isoxazol

Descripción general

Descripción

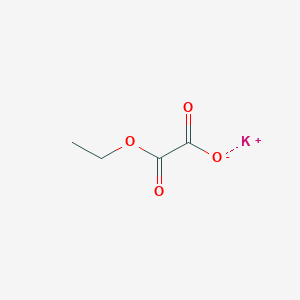

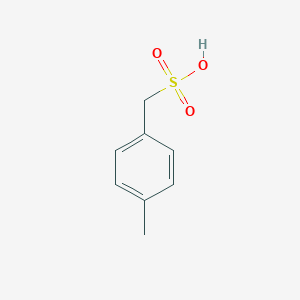

3-Chloro-5-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO . It is a solid at room temperature .

Synthesis Analysis

The synthesis of isoxazoles, such as 3-Chloro-5-methylbenzo[d]isoxazole, often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylbenzo[d]isoxazole is represented by the InChI code 1S/C8H6ClNO/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3 .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

3-Chloro-5-methylbenzo[d]isoxazole is a solid at room temperature . It has a molecular weight of 167.59 g/mol .Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Los andamios de isoxazol, como los derivados de 3-Cloro-5-metilbenzo[d]isoxazol, se han estudiado por su potencial como agentes anticancerígenos. Los investigadores han demostrado estrategias sintéticas para crear compuestos de isoxazol 3,5-diarilo que actúan como mediadores efectivos contra las células cancerosas .

Química Sintética

La estructura del compuesto se presta a la síntesis asistida por microondas de varios isoxazoles disustituidos. Este método ha sido clave para lograr altos rendimientos de los derivados de isoxazol deseados, que son valiosos en aplicaciones químicas posteriores .

Agentes Antibacterianos

Se han sintetizado y cribado análogos de isoxazol para determinar su actividad antibacteriana. Las características estructurales de los isoxazoles, incluida la variante 3-Cloro-5-metil, contribuyen a su potencial como agentes terapéuticos contra infecciones bacterianas .

Safety and Hazards

Direcciones Futuras

The future directions in the research of isoxazoles, including 3-Chloro-5-methylbenzo[d]isoxazole, involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with the current synthetic methods, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .

Mecanismo De Acción

Target of Action

Isoxazoles bind to biological targets based on their chemical diversity .

Mode of Action

Isoxazoles generally interact with their targets through their unique chemical structure, which allows them to bind to various biological targets .

Biochemical Pathways

Isoxazoles have been found to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Pharmacokinetics

The compound’s gi absorption is high, and it is bbb permeant .

Result of Action

Isoxazoles have been found to possess various types of biological activity, suggesting they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature .

Propiedades

IUPAC Name |

3-chloro-5-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBULZBXUOIAIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572933 | |

| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196708-35-7 | |

| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

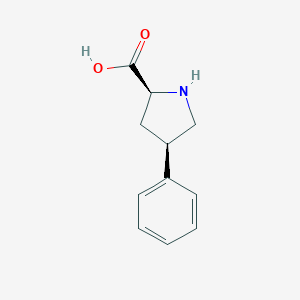

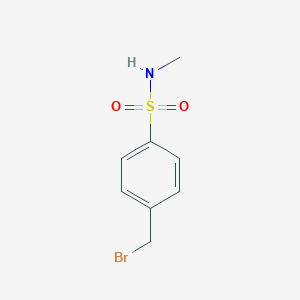

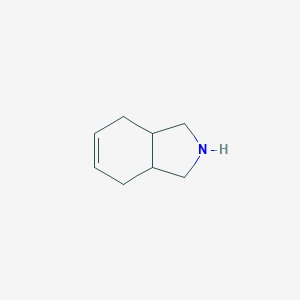

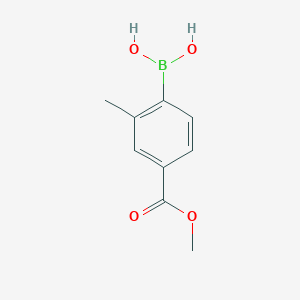

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)

![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)